Superior PDE5 Inhibitory Potency Compared to Tadalafil and Avanafil
Sildenafil demonstrates significantly greater potency at inhibiting PDE5 compared to the alternatives tadalafil and avanafil. This is a key differentiator for applications requiring maximal target engagement [1]. In a head-to-head comparison of mean IC50 values for PDE5 inhibition, sildenafil exhibited an IC50 of 1.6 nM, which is 2.5-fold more potent than tadalafil (4.0 nM) and 3.25-fold more potent than avanafil (5.2 nM) [2].
| Evidence Dimension | PDE5 Inhibitory Potency (Mean IC50) |
|---|---|
| Target Compound Data | 1.6 nM |
| Comparator Or Baseline | Tadalafil (4.0 nM) and Avanafil (5.2 nM) |
| Quantified Difference | 2.5-fold more potent than tadalafil; 3.25-fold more potent than avanafil |
| Conditions | In vitro enzyme inhibition assay (cell-free) using recombinant human PDE5 |
Why This Matters
Higher potency allows for lower effective doses in research assays and can translate to a different therapeutic index, which is a critical consideration for both scientific investigation and formulation development.
- [1] Kouvelas, D., Goulas, A., Papazisis, G., Sardeli, C., & Pourzitaki, C. (2014). PDE5 inhibitors: in vitro and in vivo pharmacological profile in the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management, 10, 701-711. View Source
- [2] Kouvelas, D., et al. (2014). Table 3: Comparative IC50 values for PDE5 inhibitors. Therapeutics and Clinical Risk Management, 10, 701-711. View Source
